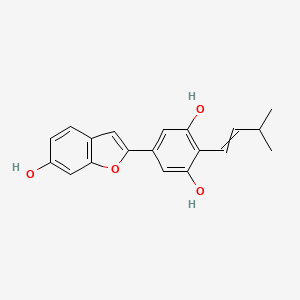

5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol

CAS No.:

Cat. No.: VC16680905

Molecular Formula: C19H18O4

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18O4 |

|---|---|

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | 5-(6-hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol |

| Standard InChI | InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-11,20-22H,1-2H3 |

| Standard InChI Key | YVWWLJFWZOKLLA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C=CC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O |

Introduction

Chemical Identity and Structural Features

Nomenclature and Isomeric Considerations

The systematic IUPAC name 5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol specifies a benzenediol core substituted at the 2-position with a 3-methylbut-1-enyl chain and at the 5-position with a 6-hydroxybenzofuran moiety. Critical distinctions arise in the double-bond positioning of the prenyl group: the 1-enyl configuration (C1–C2 double bond) differs from moracin C’s 2-enyl isomer (C2–C3 double bond) . This structural variation may influence molecular geometry, electronic distribution, and biological interactions, though comparative studies remain sparse.

Molecular and Computational Properties

Table 1 summarizes key physicochemical parameters derived from computational models and experimental analogs:

Biosynthetic Origins and Natural Occurrence

Plant Sources and Analog Isolation

While direct reports of 5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol are absent, its structural analog moracin C has been isolated from Morus cathayana, Morus wittiorum, and Artocarpus heterophyllus (jackfruit tree) . These plants employ shikimate and phenylpropanoid pathways to synthesize benzofuran derivatives, often as defensive phytochemicals. The prenyl group in moracin C originates from the dimethylallyl pyrophosphate (DMAPP) pool, suggesting a similar biosynthetic route for the 1-enyl variant .

Structural Comparison with Moracin C

Moracin C (PubChem CID 155248) shares the benzenediol-benzofuran scaffold but features a 3-methylbut-2-enyl chain. Nuclear magnetic resonance (NMR) data for moracin C reveal coupling constants consistent with trans-configuration at the double bond (J = 10–12 Hz) . For the 1-enyl isomer, predicted ¹H-NMR shifts would differ due to altered vinyl proton environments, though experimental verification is lacking.

Pharmacological Profile and Mechanistic Insights

Anti-Inflammatory Activity

Moracin C demonstrates potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, suppressing nitric oxide (NO) and reactive oxygen species (ROS) production by >50% at 10 μM . Mechanistically, it inhibits nuclear factor-κB (NF-κB) nuclear translocation and mitogen-activated protein kinase (MAPK) phosphorylation (p38, ERK, JNK), reducing expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) . These pathways likely remain relevant for the 1-enyl analog, though steric effects from the altered prenyl group could modulate receptor binding affinity.

Antioxidant Capacity

Drug-Likeness and ADMET Predictions

Computational ADMET profiling highlights both opportunities and challenges for therapeutic development (Table 2):

| Parameter | Value | Implication |

|---|---|---|

| Lipinski Rule compliance | Accepted (MW <500, logP <5) | Favorable oral absorption |

| GSK Rule compliance | Rejected (logP >4) | Potential hepatotoxicity risk |

| Caco-2 permeability | -4.96 (log Papp) | Low intestinal absorption |

| Plasma protein binding | 99.01% | Limited free drug availability |

| CYP3A4 inhibition | 0.89 probability | High drug-drug interaction risk |

The compound’s high plasma protein binding and CYP3A4 inhibition potential necessitate structural optimization for clinical viability .

Synthetic Approaches and Derivatization

Total Synthesis Strategies

Moracin C’s synthesis involves Ullmann coupling between a brominated benzofuran and a prenylated benzenediol precursor, achieving 62% yield under palladium catalysis . Adapting this route for the 1-enyl isomer would require using 3-methylbut-1-enyl bromide instead of its 2-enyl counterpart, though regioselectivity challenges may arise during prenylation.

Semi-Synthetic Modifications

Hydrogenation of the 1-enyl double bond could generate a saturated alkyl derivative, potentially enhancing metabolic stability. Alternatively, glycosylation at the phenolic hydroxyls might improve aqueous solubility, as demonstrated for moracin C glucosides (aqueous solubility increase from 0.12 mg/mL to 4.7 mg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume